Cas no 2000076-51-5 ({1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine)
{1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine Chemical and Physical Properties
Names and Identifiers
-
- {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine
- {1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine
- 2000076-51-5
- EN300-1282333
-
- Inchi: 1S/C9H13BrN2O/c10-9-2-1-8(13-9)6-12-4-3-7(12)5-11/h1-2,7H,3-6,11H2
- InChI Key: SNGGBEYRMBJXOC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(CN2CCC2CN)O1
Computed Properties
- Exact Mass: 244.02113g/mol
- Monoisotopic Mass: 244.02113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 42.4Ų
{1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282333-0.05g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 0.05g |
$1056.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-0.1g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 0.1g |
$1106.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-0.25g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 0.25g |
$1156.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-0.5g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 0.5g |
$1207.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-1.0g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 1g |
$1256.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-2.5g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 2.5g |
$2464.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-5.0g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 5g |
$3645.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-10.0g |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 10g |
$5405.0 | 2023-06-07 | ||
| Enamine | EN300-1282333-50mg |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1282333-100mg |
{1-[(5-bromofuran-2-yl)methyl]azetidin-2-yl}methanamine |
2000076-51-5 | 100mg |
$930.0 | 2023-10-01 |
{1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine
Introduction to {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine and Its Significance in Modern Chemical Biology
{1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine, a compound with the CAS number 2000076-51-5, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This compound, characterized by its intricate molecular structure, has garnered significant attention in the field of chemical biology due to its potential applications in drug discovery and molecular research. The presence of both a bromofuran moiety and an azetidine ring provides a unique scaffold that offers diverse chemical reactivity, making it a valuable tool for synthetic chemists and biologists alike.
The bromofuran substituent in the molecular structure of {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine plays a crucial role in its chemical behavior. The bromine atom, being highly electronegative, influences the electronic properties of the molecule, making it more susceptible to nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry, where such reactivity can be leveraged to introduce new functional groups or to modify existing ones. The azetidine ring, on the other hand, contributes to the overall stability of the molecule while also providing a flexible backbone that can be easily manipulated through various chemical transformations.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine, opening up new avenues for its application in pharmaceutical research. For instance, modern catalytic systems have been developed that allow for the selective functionalization of the bromofuran ring without compromising the integrity of the azetidine moiety. This has been particularly important in the synthesis of analogues that may exhibit enhanced biological activity or improved pharmacokinetic properties.
The compound's relevance extends beyond its synthetic utility. Studies have shown that derivatives of {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine exhibit promising biological activities that make them attractive candidates for further development. For example, certain analogues have demonstrated inhibitory effects on specific enzymatic targets, which could be exploited for the treatment of various diseases. The molecular framework of this compound allows for fine-tuning of its pharmacological profile by introducing modifications at different positions along the chain. This flexibility is particularly valuable in drug discovery, where the identification of lead compounds often requires extensive structural optimization.
In addition to its potential as a pharmacological agent, {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine has found applications in research related to chemical biology and molecular recognition. Its unique structure makes it an excellent candidate for studying protein-ligand interactions and for designing novel probes that can be used to investigate biological pathways. The ability to selectively modify specific regions of the molecule allows researchers to create tailored tools that can provide insights into complex biological processes at the molecular level.
The synthesis and application of {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine also highlight the importance of interdisciplinary collaboration in modern chemical research. The integration of expertise from organic chemistry, medicinal chemistry, and biochemistry has been instrumental in advancing our understanding of this compound's potential. As new synthetic techniques and analytical methods continue to emerge, we can expect even more innovative applications of this versatile molecule.
Looking ahead, the future prospects for {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine are promising. Ongoing research is focused on expanding its chemical toolbox by developing new synthetic routes and exploring novel derivatives with enhanced biological activity. The compound's unique structural features offer a rich ground for innovation, and it is likely that we will see increasingly sophisticated applications emerge as our understanding grows.
In conclusion, {1-(5-bromofuran-2-yl)methylazetidin-2-yl}methanamine represents a significant advancement in chemical biology and pharmaceutical research. Its complex molecular architecture, coupled with its versatile reactivity, makes it a valuable asset for both synthetic chemists and biologists. As we continue to uncover new applications and develop innovative synthetic strategies, this compound is poised to play an increasingly important role in shaping the future of drug discovery and molecular research.
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